![molecular formula C11H13N3OS B2638237 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane CAS No. 2320445-20-1](/img/structure/B2638237.png)
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane is a heterocyclic compound that features a thienopyrimidine core fused with an oxazepane ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
作用机制
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways . They are often used as inhibitors of protein kinases (PKs), which play key roles in several signal transduction pathways .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as protein kinases, and cause changes that can lead to the inhibition of these targets . This interaction and the resulting changes can affect the progression of diseases such as cancer .
Biochemical Pathways
For instance, they can inhibit the PI3K/Akt signaling pathway, which is deregulated in a wide variety of tumors .
Result of Action
Thienopyrimidine derivatives have been reported to have various biological activities, including anticancer effects .
生化分析
Biochemical Properties
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate various signaling pathways within the cell. Additionally, it interacts with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer progression. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can downregulate the expression of pro-inflammatory cytokines and upregulate the expression of tumor suppressor genes, thereby exerting anti-inflammatory and anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which leads to the disruption of phosphorylation-dependent signaling pathways. This compound can bind to the active site of kinases, preventing the transfer of phosphate groups to target proteins. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing it to exert sustained effects on cells. Over extended periods, the compound may undergo degradation, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The overall yield of this synthetic route is approximately 43%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
科学研究应用
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential to inhibit tumor necrosis factor alpha and nitric oxide.
Medicine: It shows promise as a potent inhibitor for acute myeloid leukemia and other cancers.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares the thienopyrimidine core but lacks the oxazepane ring.
Thieno[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness
4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane is unique due to its fused oxazepane ring, which may confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives. This structural feature allows for specific interactions with molecular targets, potentially leading to unique therapeutic applications.
属性
IUPAC Name |
4-thieno[3,2-d]pyrimidin-4-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-14(4-6-15-5-1)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSAGYJTNGCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2638154.png)
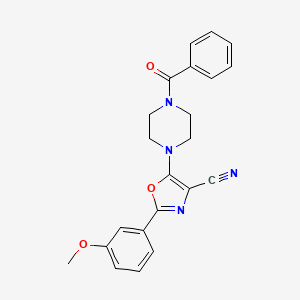
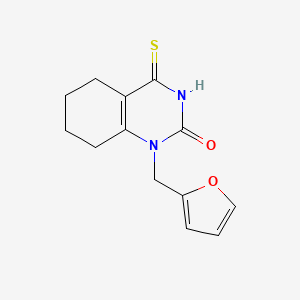
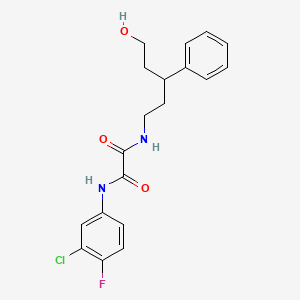
![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638160.png)
![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)
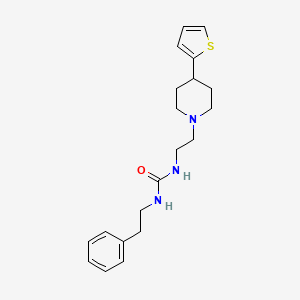
![8-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2638163.png)
![5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638164.png)
![methyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) carbonate](/img/structure/B2638166.png)
![N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine](/img/structure/B2638167.png)

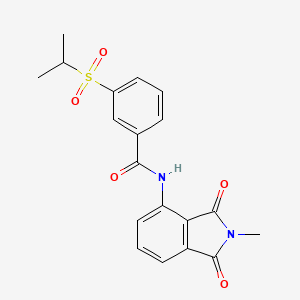
![2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2638177.png)
